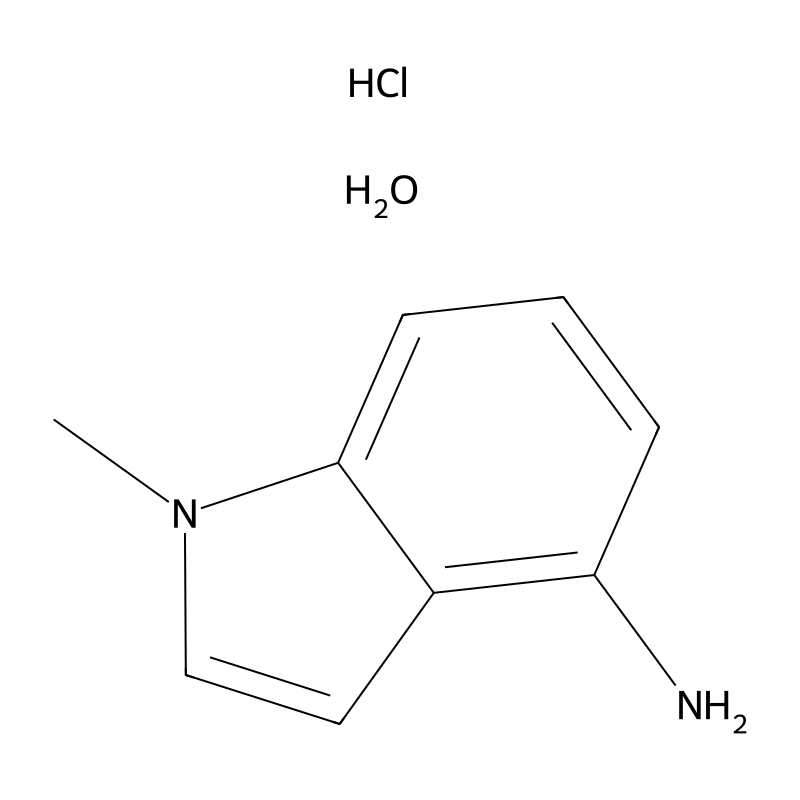

1-Methyl-1H-indol-4-amine hydrochloride hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Methyl-1H-indol-4-amine hydrochloride hydrate is a chemical compound characterized by its unique structure, which features an indole core. This core consists of a benzene ring fused with a pyrrole ring, incorporating a nitrogen atom. The compound has a methyl group attached at the fourth position (C4) and an amine group at the first position (C1). As a hydrochloride salt, it is bound to hydrochloric acid (HCl) and includes water molecules in its crystal structure, denoted as a hydrate . Its molecular formula is and it has a molecular weight of approximately 200.67 g/mol .

The mechanism of action of 1-Methyl-1H-indol-4-amine hydrochloride hydrate remains unknown. The indole structure is found in many biologically active molecules, including serotonin, a neurotransmitter that regulates mood, sleep, and behavior []. The presence of the methyl and amine groups might alter its interaction with biological targets compared to serotonin. Further research is needed to elucidate its potential biological effects.

The chemical reactivity of 1-methyl-1H-indol-4-amine hydrochloride hydrate is largely influenced by its functional groups. The amine group can participate in nucleophilic substitution reactions, while the indole structure may undergo electrophilic aromatic substitution. Although specific reactions involving this compound are not extensively documented, it serves as an intermediate for synthesizing various derivatives of disubstituted 1-(indolin-5-yl)methanamines, which may possess significant pharmacological properties .

Research into the biological activity of 1-methyl-1H-indol-4-amine hydrochloride hydrate suggests potential interactions with biological systems, primarily due to its structural similarity to serotonin, a key neurotransmitter. While the exact mechanism of action remains unclear, the compound may influence mood and behavior through serotonin-like pathways. Further studies are necessary to elucidate its pharmacodynamics and therapeutic potential .

The synthesis of 1-methyl-1H-indol-4-amine hydrochloride hydrate typically involves several steps:

- Starting Materials: The synthesis often begins with indole derivatives.

- Methylation: A methylating agent is used to introduce the methyl group at the C4 position.

- Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

- Hydration: Water is incorporated into the crystal structure during the crystallization process.

These methods may vary based on specific laboratory protocols and desired yields .

1-Methyl-1H-indol-4-amine hydrochloride hydrate finds applications primarily in research settings, particularly in pharmacology and medicinal chemistry. It serves as a precursor for synthesizing various biologically active compounds and may be explored for its potential therapeutic effects in treating mood disorders or other neurological conditions .

Several compounds share structural similarities with 1-methyl-1H-indol-4-amine hydrochloride hydrate. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 1-Methyl-1H-indol-6-amine hydrochloride | 85696-95-3 | 0.94 | Methyl group at C6; potential different receptor interactions |

| 3,6-Diamino-10-methylacridin-10-ium chloride | 135855-62-8 | 0.89 | Contains acridine structure; distinct biological activity |

| 2-(2-Aminoethyl)-indole | 102308-97-4 | 0.94 | Aminoethyl side chain; potential for different biological roles |

| 5-Hydroxyindole | 202807-73-6 | 0.87 | Hydroxyl group at C5; known for serotonin-like activity |

These compounds illustrate variations in functional groups and structural arrangements that may lead to diverse biological activities and applications in medicinal chemistry .